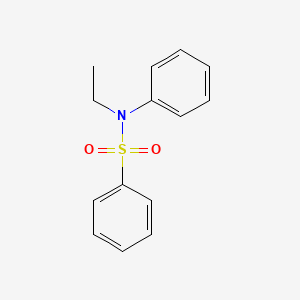
N-ethyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . It is also known by other names such as “2-Amino-N-ethyl-N-phenylbenzenesulfonamide” and "2-Amino-N-ethylbenzenesulfonanilide" .
Molecular Structure Analysis
The molecular structure of “N-ethyl-N-phenylbenzenesulfonamide” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 261.34 .Physical And Chemical Properties Analysis
“N-ethyl-N-phenylbenzenesulfonamide” has a molecular weight of 261.34 . Other physical and chemical properties such as density, boiling point, and flash point are not available in the search results.Scientific Research Applications
Subheading Crystalline Structure and Chiral Discrimination
Aromatic sulfonamides, including N-ethyl-N-phenylbenzenesulfonamide, exhibit unique hydrogen bonding patterns, crucial in determining their crystalline structures and properties. The study by Kikkawa et al. (2019) emphasizes the characteristic (+)- or (−)-synclinal conformations in N-Phenylbenzenesulfonamides, influencing the orientation of aromatic rings. A systematic analysis revealed intricate hydrogen bonding patterns, categorized into Dimeric, Zigzag, Helical, and Straight patterns, all retaining the synclinal conformation. Intriguingly, these patterns have implications on chiral crystallization, demonstrating the complex intermolecular interactions and their effects on structural formation and properties (Kikkawa et al., 2019).
Synthesis and Applications in Organic Chemistry
Subheading Electrophilic Cyanation and Structure-Activity Relationship
N-ethyl-N-phenylbenzenesulfonamide serves as a pivotal reagent in organic synthesis. Anbarasan et al. (2011) introduced its use as a benign electrophilic cyanation reagent. This application is significant in synthesizing various benzonitriles from (hetero)aryl bromides, proving its versatility and efficiency in producing key pharmaceutical intermediates. The ability to chemoselectively cyanate dibromoarenes further highlights its utility in organic synthesis (Anbarasan et al., 2011). Additionally, Mun et al. (2012) explored the structure-activity relationship of arylsulfonamide analogs, including N-ethyl-N-phenylbenzenesulfonamide, in the context of cancer therapeutics. Their work delves into the chemical modifications and structural motifs crucial for optimizing pharmacological properties, indicating the compound's potential in medicinal chemistry (Mun et al., 2012).
Spectroscopic and Computational Analysis
Subheading Molecular Structure and Antimicrobial Activity
Govindarasu et al. (2014) conducted a comprehensive study involving the synthesis, spectral analysis (FTIR, FT-Raman, UV, NMR), and computational analysis (DFT, NBO) of N-phenylbenzenesulfonamide. Their research provides detailed insights into the molecular structure, hyperpolarizability, and electronic properties, offering a profound understanding of the molecule's chemical behavior. Furthermore, the thermodynamic properties and their temperature dependence were explored, revealing the compound's stability and potential applications (Govindarasu et al., 2014). In another study, Eren et al. (2018) characterized a disulfonimide derivative, highlighting its structural features through spectroscopic and quantum chemical methods. The antimicrobial activity against various bacterial and fungal species was evaluated, showing its significance in biomedical applications (Eren et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-15(13-9-5-3-6-10-13)18(16,17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIASZHUKYNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)
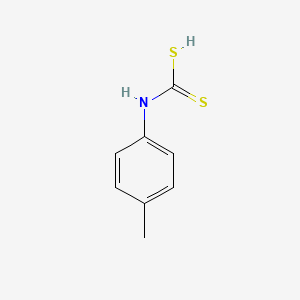
![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

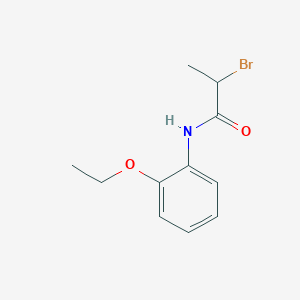
![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)
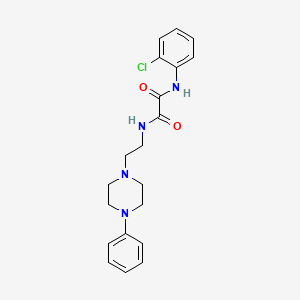
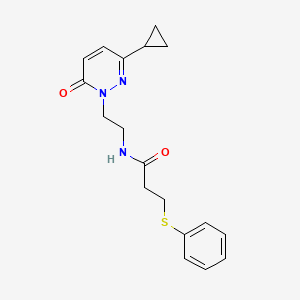

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)
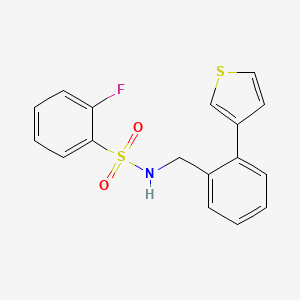

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)